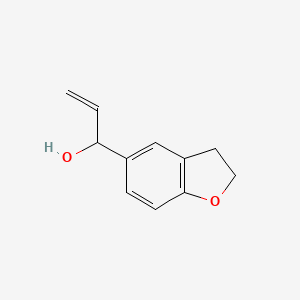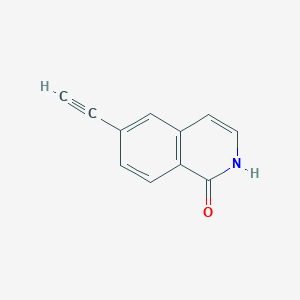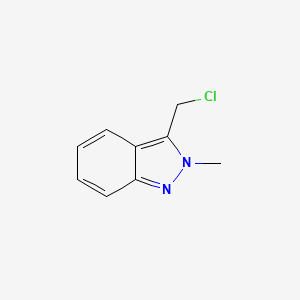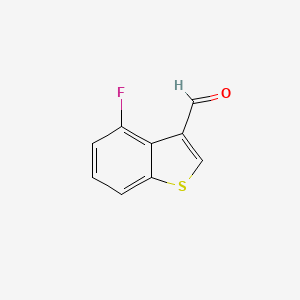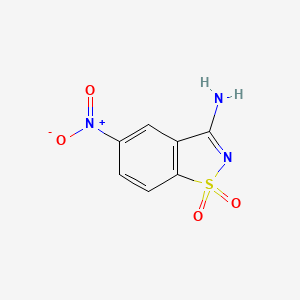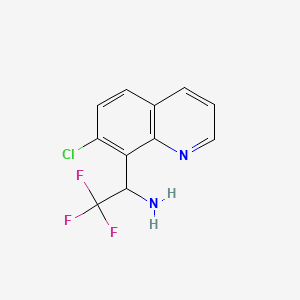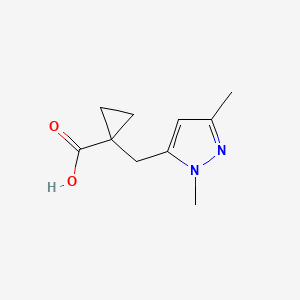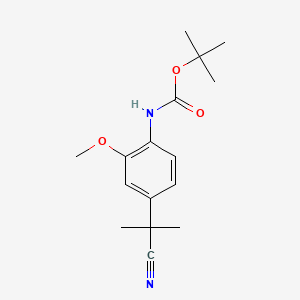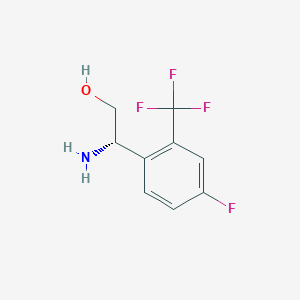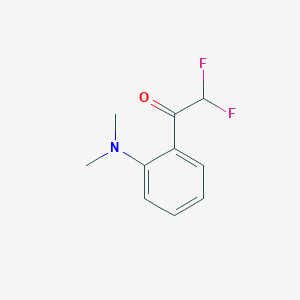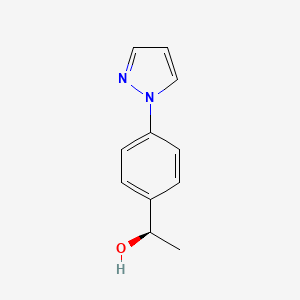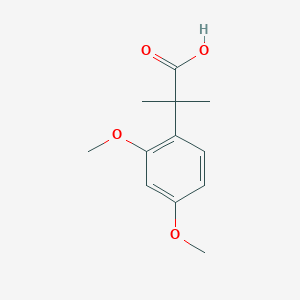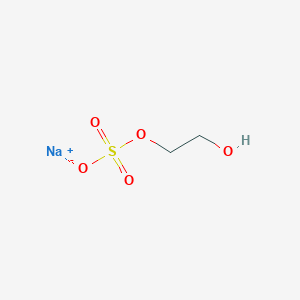
Sodium2-(sulfonatooxy)ethan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
. It is a sodium salt derivative of ethanediol, featuring a sulfonate group attached to the ethan-1-ol backbone. This compound is known for its diverse applications in various fields, including environmental remediation, drug delivery systems, and industrial processes.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of sodium2-(sulfonatooxy)ethan-1-ol typically involves the sulfonation of ethanediol. One common method is the reaction of ethanediol with sulfur trioxide (SO3) in the presence of a sodium base, such as sodium hydroxide (NaOH). The reaction proceeds under controlled temperature and pressure conditions to yield the desired sulfonated product .
Industrial Production Methods: In industrial settings, the production of this compound is often carried out in large-scale reactors. The process involves the continuous addition of ethanediol and sulfur trioxide, followed by neutralization with sodium hydroxide. The resulting product is then purified through crystallization or distillation to obtain a high-purity compound suitable for various applications .
化学反应分析
Types of Reactions: Sodium2-(sulfonatooxy)ethan-1-ol undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfinate or sulfide group.
Substitution: The sulfonate group can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products:
Oxidation: Sulfonic acids.
Reduction: Sulfinates or sulfides.
Substitution: Alkyl or acyl sulfonates.
科学研究应用
Sodium2-(sulfonatooxy)ethan-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of sulfonated compounds.
Biology: The compound is studied for its potential use in drug delivery systems due to its bioactivity and solubility.
Medicine: Research explores its role in pharmaceutical formulations, especially for targeted drug delivery.
Industry: It is utilized in environmental remediation processes to remove pollutants from water and soil
作用机制
The mechanism of action of sodium2-(sulfonatooxy)ethan-1-ol involves its interaction with molecular targets through its sulfonate group. This group can form strong ionic bonds with positively charged sites on proteins or other biomolecules, leading to changes in their structure and function. The compound’s bioactivity is attributed to its ability to disrupt cellular processes by altering the activity of enzymes and receptors.
相似化合物的比较
1,2-Ethanediol, 1-(hydrogen sulfate), sodium salt (11): Similar in structure but differs in the position of the sulfonate group.
Sodium 2-[2-(sulfonatooxy)ethoxy]ethan-1-ol: Another sulfonated ethanediol derivative with an extended ethoxy chain.
Uniqueness: Sodium2-(sulfonatooxy)ethan-1-ol is unique due to its specific sulfonate group positioning, which imparts distinct chemical properties and reactivity. Its ability to undergo various chemical reactions and its applications in diverse fields make it a valuable compound in scientific research and industrial processes .
属性
分子式 |
C2H5NaO5S |
|---|---|
分子量 |
164.12 g/mol |
IUPAC 名称 |
sodium;2-hydroxyethyl sulfate |
InChI |
InChI=1S/C2H6O5S.Na/c3-1-2-7-8(4,5)6;/h3H,1-2H2,(H,4,5,6);/q;+1/p-1 |
InChI 键 |
SIPKHDABTSYNAA-UHFFFAOYSA-M |
规范 SMILES |
C(COS(=O)(=O)[O-])O.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


